molecular formula C15H22N2O B5282383 (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one

(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one

Cat. No.: B5282383
M. Wt: 246.35 g/mol
InChI Key: OYEDSNKEXUTPMW-KULKJCPGSA-N
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Description

(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one is a complex organic compound characterized by multiple conjugated double bonds and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the base structure: Starting with a suitable precursor, such as a polyene, the base structure can be formed through a series of aldol condensations.

    Introduction of dimethylamino groups: The dimethylamino groups can be introduced via nucleophilic substitution reactions using dimethylamine.

    Final conjugation: The final step involves the formation of the conjugated system through dehydrogenation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies in organic electronics and photochemistry.

Biology and Medicine

The compound’s potential biological activity could be explored for medicinal applications, such as the development of new drugs or therapeutic agents. Its interaction with biological molecules could provide insights into its mechanism of action.

Industry

In industry, the compound could be used in the production of advanced materials, such as conductive polymers or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one would involve its interaction with molecular targets, such as enzymes or receptors. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (1E,3E,5E)-1,6-bis(dimethylamino)hexa-1,3,5-triene: A shorter analog with similar functional groups.

    (1E,3E,5E,7E)-1,8-bis(dimethylamino)octa-1,3,5,7-tetraene: Another analog with a different chain length.

Uniqueness

The uniqueness of (1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one lies in its extended conjugated system and the presence of multiple dimethylamino groups, which can impart unique electronic and chemical properties.

Properties

IUPAC Name

(1E,3E,6E,8E,10E)-1,11-bis(dimethylamino)undeca-1,3,6,8,10-pentaen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-16(2)13-9-6-5-7-11-15(18)12-8-10-14-17(3)4/h5-14H,1-4H3/b6-5+,11-7+,12-8+,13-9+,14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEDSNKEXUTPMW-KULKJCPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=CC=CC(=O)C=CC=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C/C=C/C(=O)/C=C/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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